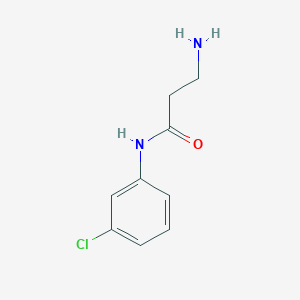

3-amino-N-(3-chlorophenyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-amino-N-(3-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5,11H2,(H,12,13) |

InChI Key |

GCQKLGHWUZPYLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Amino N 3 Chlorophenyl Propanamide and Its Chemical Analogs

Established Synthetic Pathways for Propanamide Core Structures

The synthesis of the propanamide backbone, central to the structure of 3-amino-N-(3-chlorophenyl)propanamide, is achievable through several well-established chemical transformations. These methods often prioritize reliability and the use of accessible starting materials.

Amidation Reactions and Condensation Processes

Amidation is a cornerstone of organic synthesis and represents the most direct approach to forming the amide bond in propanamide derivatives. This can be achieved through the reaction of a carboxylic acid or its derivative with an amine. One common method involves the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 2-chloropropionyl chloride can be reacted with an amine to form the corresponding α-chloroamide, which can then undergo further modifications. rsc.org The use of a base, such as triethylamine, is often employed to neutralize the hydrogen chloride byproduct. rsc.org

Direct amidation, which couples a carboxylic acid and an amine without prior activation, is an increasingly popular and more atom-economical approach. nih.gov Catalysts such as boric acid derivatives have been shown to facilitate this transformation at room temperature for a wide range of substrates. organic-chemistry.org Another established method is the condensation reaction, for example, between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate (B1217596) to yield propanamide. wikipedia.org

The following table summarizes common amidation and condensation reactions for propanamide synthesis:

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride Route | Carboxylic Acid (converted to Acyl Chloride), Amine | High reactivity, often requires a base. | rsc.orgmdpi.com |

| Direct Amidation | Carboxylic Acid, Amine | Atom-economical, often requires a catalyst. | nih.govorganic-chemistry.org |

| Condensation | Urea, Propanoic Acid | Forms propanamide directly. | wikipedia.org |

Multi-Step Synthesis from Readily Available Precursors

Complex molecules like this compound are often constructed through multi-step synthetic sequences. vapourtec.comlibretexts.org This strategy allows for the careful and controlled assembly of the final product from simpler, commercially available starting materials. vapourtec.com For example, a synthesis could begin with the α-bromination of a suitable propanoic acid derivative, followed by conversion to the corresponding acid chloride. rsc.org This intermediate can then be coupled with the desired amine, such as 3-chloroaniline, to form the amide bond. Subsequent nucleophilic substitution of the bromine atom can introduce the amino group at the 3-position.

A representative multi-step synthesis might involve the following general steps:

Functionalization of the Propanoic Acid Scaffold : Introduction of a leaving group (e.g., halogen) at the α- or β-position.

Activation of the Carboxylic Acid : Conversion to an acyl chloride or other activated species.

Amide Bond Formation : Coupling with the target aniline (B41778) derivative.

Introduction of the Amino Group : Nucleophilic substitution to install the final amino functionality.

This stepwise approach provides flexibility, allowing for the synthesis of a wide array of analogs by simply varying the starting materials at each step. libretexts.org

Approaches Utilizing Acrylate (B77674) and Amine Starting Materials

The reaction between acrylates and amines provides an alternative and efficient route to the 3-aminopropanamide (B1594134) core structure. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction in this approach. Amines can act as nucleophiles, adding to methyl acrylate or similar acrylate esters. nih.gov This reaction can be promoted by microwave irradiation, often leading to high yields in significantly reduced reaction times. nih.gov

Following the Michael addition, the resulting ester can be converted to the desired amide. This typically involves aminolysis, where the ester is treated with the appropriate amine (in this case, 3-chloroaniline) to form the final propanamide. Enzymes can also be employed to catalyze the aminolysis of acrylic esters, offering a high degree of specificity. google.com

Advanced and Efficient Synthetic Methodologies

In addition to established pathways, modern synthetic chemistry offers more advanced and efficient techniques for the preparation of propanamides. These methods often focus on improving reaction times, yields, and stereochemical control.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.comoatext.comyoutube.com By using microwave irradiation, reaction mixtures can be heated rapidly and efficiently, often leading to dramatic reductions in reaction times from hours or days to mere minutes. anton-paar.com This technique has been successfully applied to direct amidation reactions, providing a green and efficient method for synthesizing amides. nih.govnih.gov For example, the direct synthesis of amides from carboxylic acids and amines can be carried out under solvent-free conditions using a catalytic amount of a substance like ceric ammonium nitrate, with microwave heating significantly enhancing the reaction rate and yield. nih.govnih.gov This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for the preparation of this compound and its analogs. oatext.com

The benefits of microwave-assisted synthesis are summarized below:

| Benefit | Description | Reference |

|---|---|---|

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. | anton-paar.com |

| Increased Yields | Higher efficiency can lead to better product yields. | nih.gov |

| Green Chemistry | Can allow for solvent-free conditions, reducing waste. | nih.gov |

Enantioselective Synthesis and Chiral Control in Propanamide Formation

Chirality plays a crucial role in the activity of many pharmaceutical compounds. veranova.comnih.gov The development of enantioselective synthetic methods allows for the preparation of a single, desired enantiomer of a chiral molecule, which is often essential for its biological function. veranova.com For propanamide derivatives that are chiral, such as those with a stereocenter at the 3-position, controlling the stereochemistry during synthesis is paramount.

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.gov Chiral catalysts, like certain enzymes or metal complexes with chiral ligands, can direct the reaction to favor the formation of one enantiomer over the other. nih.gov Asymmetric synthesis can also be achieved by employing chiral resolving agents that form diastereomeric salts with the racemic product, allowing for their separation based on differences in physical properties like solubility. mdpi.com

In the context of propanamides, chiral control can be exerted during the formation of the carbon backbone or during the introduction of the amino group. For instance, an asymmetric Michael addition of an amine to an acrylate could establish the stereocenter at the 3-position early in the synthesis. The principles of chiral induction, often studied in complex structures like foldamers, provide insight into how chirality can be transferred and controlled throughout a synthetic sequence. chemrxiv.org

Strategic Application as a Synthetic Building Block in Complex Molecular Construction

The molecular architecture of this compound, featuring a primary amino group, a secondary amide, and a substituted phenyl ring, renders it a versatile building block for the synthesis of more complex molecules. Its strategic application in organic synthesis is centered on the reactivity of these functional groups, which can be selectively targeted to construct larger scaffolds, often with significant biological or material science applications.

The primary amine serves as a key nucleophilic site, enabling a variety of chemical transformations. It can readily participate in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives. For instance, the amine group can be used to link the molecule to other scaffolds, introducing the 3-chlorophenylpropanamide moiety into larger systems. This is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies, where the 3-chlorophenyl group can modulate properties like binding affinity and metabolic stability.

The amide functionality, while generally less reactive than the primary amine, can also be involved in synthetic transformations, such as reduction to a secondary amine or hydrolysis, although the latter is often less desirable. More importantly, the amide bond provides structural rigidity and hydrogen bonding capabilities, which are crucial for the defined conformation of the final complex molecule.

The 3-chlorophenyl group itself is not merely a passive substituent. The chlorine atom at the meta-position influences the electronic properties of the phenyl ring and can participate in metal-catalyzed cross-coupling reactions, offering another avenue for molecular elaboration.

Table 1: Examples of Complex Molecules Derived from Analogs of this compound

| Starting Building Block Analog | Synthetic Transformation | Resulting Complex Molecule | Significance of Construction |

| 2-(3-chlorophenyl)ethan-1-amine | Amide coupling with 2-(4-isobutylphenyl)propanoyl chloride | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide mdpi.com | Creation of new ibuprofen (B1674241) derivatives with potential for altered biological activity due to the chlorine substitution. mdpi.com |

| N-guanidinosuccinimide and 3-chloroaniline | Microwave-assisted cyclocondensation | 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(3-chlorophenyl)propanamide nih.gov | Synthesis of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. nih.govexlibrisgroup.com |

| L-glutamic acid | Multi-step synthesis including reduction and cyclization | Enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives | Construction of chiral piperidine rings, which are core structures in numerous natural products and pharmaceutical drugs. |

| 3-chloropyrazine-2-carboxamide and benzylamines | Aminodehalogenation | 3-benzylaminopyrazine-2-carboxamides mdpi.com | Development of novel compounds with potential antimicrobial activity by modifying a known pharmacophore. mdpi.com |

Research has demonstrated the utility of structurally related compounds in building complex systems. For example, analogs are employed in the synthesis of novel pyrazinamide (B1679903) derivatives, where an amino-dehalogenation reaction is a key step in constructing molecules evaluated for antimicrobial properties. mdpi.com In another instance, a similar chloro-phenyl amine structure was used to create a new derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). mdpi.com This highlights a common strategy: attaching such building blocks to known active molecules to explore new chemical space and potentially discover enhanced therapeutic properties. mdpi.com

Furthermore, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides showcases the use of related structures in constructing complex heterocyclic systems. nih.govexlibrisgroup.com These methods often involve a one-pot, microwave-assisted reaction, demonstrating the efficiency of using such building blocks in modern synthetic protocols. nih.gov The resulting triazole-containing molecules are of significant interest due to the prevalence of this heterocycle in medicinal chemistry.

The versatility of the 3-aminopropanamide scaffold is also evident in its use for creating libraries of compounds for biological screening. The ability to easily modify the amine and link the structure to other molecular fragments makes it an ideal component for combinatorial chemistry approaches aimed at discovering new lead compounds.

Structure Activity Relationship Sar Studies of 3 Amino N 3 Chlorophenyl Propanamide Derivatives

Impact of Core Propanamide Scaffold Modifications on Biological Activity

The propanamide scaffold of 3-amino-N-(3-chlorophenyl)propanamide is a critical determinant of its biological activity. Modifications to this core structure can significantly influence the compound's potency and selectivity. Research has shown that the length and rigidity of the linker between the amino group and the amide moiety are crucial for optimal interaction with biological targets.

For instance, in a series of 3-amino-3-phenylpropionamide derivatives, the propanamide backbone serves as a mimic for a portion of the cyclic octapeptide octreotide (B344500), demonstrating high affinity for the mu opioid receptor. nih.gov The specific conformation adopted by the propanamide chain is vital for orienting the key pharmacophoric elements—the amino group and the substituted phenyl ring—into the correct binding pockets of the receptor.

| Modification of Propanamide Scaffold | Observed Impact on Biological Activity |

| Alteration of linker length | Can affect the distance between key pharmacophoric groups, influencing binding affinity. |

| Introduction of rigidity (e.g., cyclization) | Restricts conformational flexibility, potentially leading to higher selectivity and potency. |

| N-alkylation of the amide | May alter hydrogen bonding capacity and metabolic stability. |

| Replacement of the amide bond | Can change the electronic and steric properties, impacting target interaction. |

Positional and Substituent Effects on the Chlorophenyl Moiety

The nature and position of substituents on the phenyl ring of this compound play a pivotal role in modulating its biological activity. The 3-chloro substitution is a key feature, and its replacement or the addition of other groups can significantly alter the electronic and steric profile of the molecule.

Halogen atoms, such as chlorine and fluorine, are frequently used in medicinal chemistry to modulate a compound's properties. The introduction of a halogen can alter a molecule's lipophilicity, metabolic stability, and binding interactions. The position of the halogen on the phenyl ring is also critical. For example, a study on N-aryl mandelamides showed that the presence of a fluorine atom at the ortho position resulted in higher enantioselectivity in asymmetric transfer hydrogenation reactions compared to a chlorine atom at the same position. researchgate.net This highlights the distinct electronic and steric effects of different halogens.

In the context of this compound derivatives, moving the chlorine atom to the ortho or para position, or introducing additional halogen substituents, can have a significant impact on activity. For instance, the introduction of a fluorine atom can lead to specific interactions with the target protein, such as the formation of hydrogen bonds, which can enhance binding affinity. taylorandfrancis.com A search for related compounds reveals a derivative, 3-[(3-chloro-4-fluorophenyl)amino]-N-(3-chlorophenyl)propanamide, indicating that multi-halogenated phenyl rings are an area of synthetic exploration. molport.com

| Halogen Substitution | Effect on Electronic Profile | Effect on Steric Profile |

| Chlorine | Electron-withdrawing, moderately lipophilic | Larger than hydrogen, can influence conformation |

| Fluorine | Strongly electron-withdrawing, moderately lipophilic | Smallest halogen, can act as a hydrogen bond acceptor |

The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to fine-tune a compound's properties. The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, which can significantly alter a molecule's electronic and pharmacokinetic properties. taylorandfrancis.com While the replacement of a methyl group with a trifluoromethyl group does not guarantee an improvement in biological activity, in some cases, it can lead to a substantial increase in potency. researchgate.net

Studies have shown that the -CF3 group can enhance binding affinity through various interactions and can improve membrane permeability. taylorandfrancis.com The substitution of a methyl group with a trifluoromethyl group on a benzene (B151609) ring has been shown to be particularly effective at increasing binding energy. researchgate.net The comparative effects of methyl and trifluoromethyl substitutions have been studied in various contexts, revealing significant differences in their influence on molecular properties and biological activity. researchgate.netrsc.org For instance, in a series of p97 inhibitors, replacement of a trifluoromethyl group with other substituents led to a wide range of inhibitory concentrations, highlighting the sensitivity of biological activity to the nature of the substituent. nih.gov

| Substituent | Electronic Effect | Impact on Lipophilicity |

| Methyl (-CH3) | Weakly electron-donating | Increases lipophilicity |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Significantly increases lipophilicity |

Role of Amino Group Modifications and Side Chain Elongation

The primary amino group of this compound is often a key pharmacophoric feature, participating in crucial interactions with the biological target, such as hydrogen bonding or salt bridge formation. Modification of this amino group can therefore have a profound impact on the compound's activity.

Alkylation or acylation of the amino group can alter its basicity and hydrogen bonding capacity. For instance, replacing the benzoyl moiety with a thiazole (B1198619) ring in a series of peptide derivatives resulted in a potent inhibitor. taylorandfrancis.com In other cases, the introduction of different substituents on the amino group can modulate selectivity for different biological targets.

Elongating the side chain, which in this case is the ethylamine (B1201723) portion of the propanamide, can also influence biological activity. Increasing the distance between the amino group and the phenyl ring can affect how the molecule fits into the binding site of a target protein. Studies on related compounds have shown that varying the linker length between an amide and an aliphatic amine can impact activity. mdpi.com The optimal side chain length is often a balance between achieving the correct orientation for binding and maintaining favorable physicochemical properties.

| Modification | Potential Impact on Biological Activity |

| N-alkylation of the amino group | May increase lipophilicity and alter basicity, potentially affecting binding and cell permeability. |

| N-acylation of the amino group | Can introduce new interaction points and change the electronic nature of the amino group. |

| Side chain elongation | Alters the distance between key functional groups, which can optimize or disrupt binding interactions. |

Stereochemical Implications in Biological Recognition and Activity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is often critical for its interaction with biological targets, which are themselves chiral. For this compound, the carbon atom bearing the amino group is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.

The different enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer often being much more potent than the other. This is because the spatial arrangement of the functional groups in one enantiomer may allow for a much better fit into the binding site of a target protein. For example, the (3R)-enantiomer of 3-amino-3-(3-chlorophenyl)propanamide (B13216090) hydrochloride has been specifically synthesized and studied. uni.lu This suggests that the stereochemistry at this position is important for its intended biological activity.

The synthesis of specific stereoisomers, such as (3S)-3-amino-3-(2-chlorophenyl)propanamide, further underscores the importance of stereochemistry in the development of these compounds. ambeed.com The precise orientation of the amino group and the chlorophenyl ring is likely a key determinant of the compound's ability to bind to its target and elicit a biological response.

| Enantiomer | Potential Biological Significance |

| (R)-enantiomer | May exhibit higher affinity and/or efficacy for a specific biological target compared to the (S)-enantiomer. |

| (S)-enantiomer | May have lower activity, different activity, or even undesirable off-target effects compared to the (R)-enantiomer. |

| Racemic mixture | A 1:1 mixture of both enantiomers, which may have a pharmacological profile that is a composite of the two individual enantiomers. |

Bioisosteric Replacement Strategies in Propanamide Optimization

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov This approach is widely used in the optimization of drug candidates.

In the context of this compound, various parts of the molecule could be subjected to bioisosteric replacement. For example, the amide bond could be replaced with a bioisostere such as a reverse amide, an ester, or a ketone to alter its hydrogen bonding properties and metabolic stability. The chlorophenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility.

The use of bioisosteric replacement has been successful in various drug discovery programs. For instance, the replacement of a carbon atom with a sulfur atom in a related series of compounds led to a significant change in anti-inflammatory activity. nih.gov Similarly, the replacement of a trifluoromethyl group with a pentafluorosulfanyl group in a series of indole (B1671886) inhibitors resulted in a notable decrease in p97 inhibition, demonstrating that even subtle changes can have a large impact on biological activity. nih.gov The application of such strategies to this compound derivatives could lead to the discovery of new analogs with improved pharmacological profiles.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Ketone (-CO-) | To alter hydrogen bonding, metabolic stability, and polarity. |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | To modify aromatic interactions, solubility, and metabolic profile. |

| Chlorine Atom | Bromine, Methyl, Trifluoromethyl | To fine-tune electronic effects, lipophilicity, and steric bulk. |

| Amino Group (-NH2) | Hydroxyl (-OH), Methylamino (-NHCH3) | To alter basicity, hydrogen bonding capacity, and polarity. |

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Molecular Flexibility

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis of 3-amino-N-(3-chlorophenyl)propanamide helps to identify the most stable arrangements of its atoms and the flexibility of its molecular framework.

Derivation of Low-Energy Conformers through Computational Methods

Computational methods are essential for exploring the vast conformational space of a molecule to identify its low-energy, and therefore most probable, structures. Techniques such as Density Functional Theory (DFT) are employed to optimize the geometry of the molecule and determine its stable conformers. escholarship.orgias.ac.in These calculations can predict the most stable arrangements of the propanamide backbone and the orientation of the 3-chlorophenyl group.

Analysis of Backbone Rigidity and Rotational Flexibility

The flexibility of the propanamide backbone and the rotational freedom around its single bonds are critical for its ability to adopt a conformation suitable for binding to a biological target. Computational studies can map the potential energy surface associated with the rotation around key dihedral angles. This analysis reveals the energy barriers between different conformations and highlights the degree of rigidity or flexibility in the molecular structure. The presence of the amide group and the aromatic ring influences this flexibility. escholarship.org

Influence of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Intramolecular hydrogen bonds and other non-covalent interactions can significantly influence the preferred conformation of a molecule. In this compound, a hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the amide group. escholarship.orgias.ac.in The strength and presence of such interactions can be investigated using computational methods like Natural Bond Orbital (NBO) analysis. ias.ac.in These interactions can lock the molecule into a more rigid conformation, which can have implications for its binding to a receptor.

Molecular Docking Studies of Propanamide Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor. This method is crucial for understanding the potential mechanism of action of a drug candidate and for designing new, more potent molecules.

Prediction of Binding Modes and Orientation within Target Active Sites

Molecular docking simulations can predict how this compound fits into the active site of a biological target. These simulations explore various possible binding poses and rank them based on a scoring function. The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.gov For instance, the 3-chlorophenyl group might interact with hydrophobic pockets in the active site, while the amino and amide groups could form hydrogen bonds with polar residues. nih.gov

Elucidation of Key Amino Acid Residues and Interaction Hotspots

Computational methods are instrumental in identifying key amino acid residues and interaction hotspots that are crucial for the binding of a ligand to a protein. nih.govresearchgate.net These "hotspots" are residues that contribute significantly to the binding free energy. nih.govnih.gov Alanine scanning mutagenesis is an experimental technique used to identify these critical residues by observing the change in binding affinity upon mutation to alanine. nih.gov

Computationally, these hotspots can be predicted by analyzing the protein-ligand interface. nih.govresearchgate.net These regions are often characterized by a high degree of structural and sequence conservation. nih.gov For protein-protein interactions, it has been observed that hotspots are not uniformly distributed but are clustered in densely packed regions, surrounded by less critical residues that may serve to shield the hotspots from the solvent. nih.govwisc.edu The identification of these hotspots is valuable for understanding molecular recognition and can guide the development of new therapeutic agents. nih.govresearchgate.net

While specific studies on this compound's interaction hotspots were not found in the provided search results, the general principles of identifying such hotspots are well-established. The interaction of this compound with a biological target would likely involve its amino and amide groups, as well as the chlorophenyl moiety. The amino group can act as a hydrogen bond donor, while the amide group can participate in both hydrogen bonding and hydrophobic interactions. The chlorophenyl group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. ias.ac.innih.gov These calculations provide detailed information about the electronic structure, reactivity, and vibrational properties of the molecule. nih.govresearchgate.net

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. researchgate.netnih.gov

For molecules similar to this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net For instance, in a related compound, the HOMO and LUMO energies were computed, and it was found that the distribution of these orbitals provides insight into the reactive sites of the molecule. researchgate.net The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Reactivity Descriptors and Sites for Chemical Transformations

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scienceopen.com These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S). scienceopen.com Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents the resistance to changes in electron distribution. scienceopen.com Softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. scienceopen.com

The sites for chemical transformations can be predicted by analyzing the local reactivity descriptors, often visualized through the molecular electrostatic potential (MEP) surface. nih.govscienceopen.com The MEP map illustrates the charge distribution within a molecule, with negative potential regions (typically colored red or yellow) indicating sites susceptible to electrophilic attack, and positive potential regions (blue) indicating sites prone to nucleophilic attack. scienceopen.com For similar aromatic amides, the negative potential is often located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. researchgate.netscienceopen.com

Theoretical Vibrational Spectroscopy Analysis

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a valuable tool for understanding the vibrational modes of a molecule. ias.ac.innih.gov By calculating the harmonic vibrational frequencies, it is possible to assign the bands observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. ias.ac.innih.govmdpi.com

For amide-containing compounds, characteristic vibrational bands include the N-H stretching vibrations, typically found in the range of 3300-3500 cm⁻¹, and the C=O stretching (Amide I band), which is sensitive to the molecular environment and secondary structure in peptides. nih.govmdpi.com The C-N stretching and N-H bending vibrations (Amide II and III bands) also provide important structural information. mdpi.comnih.gov Theoretical calculations can aid in the interpretation of these complex spectral regions. nih.gov

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis can reveal important information about intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. wisc.eduuni-muenchen.de The stabilization energy associated with these interactions can be quantified using second-order perturbation theory. wisc.edu

The electrostatic potential (ESP) surface, as mentioned earlier, is a visual representation of the charge distribution around a molecule. scienceopen.com It is calculated by determining the electrostatic potential at various points on the electron density surface. scienceopen.com The ESP is a powerful tool for predicting the reactive sites of a molecule, identifying regions of positive and negative potential that are susceptible to nucleophilic and electrophilic attack, respectively. scienceopen.comresearchgate.net

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing insights into the stability and dynamics of ligand-protein complexes. nih.govmdpi.com By simulating the motions of atoms over time, MD can reveal how a ligand binds to its target and how the complex fluctuates and adapts. nih.govmdpi.com

Key parameters analyzed in MD simulations to assess complex stability include the root-mean-square deviation (RMSD) of atomic positions, the radius of gyration, and the number of hydrogen bonds formed between the ligand and the protein. nih.govmdpi.com A stable complex will typically exhibit a low and stable RMSD over the course of the simulation. nih.govmdpi.com MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity. nih.gov These simulations are crucial for understanding the dynamic nature of molecular recognition and for the rational design of molecules with improved binding properties. nih.govmdpi.comnih.gov

Evaluation of Dynamic Behavior and Conformational Ensembles in Solution

Molecular Dynamics (MD) simulations are a powerful tool for evaluating the dynamic behavior of molecules in a solution environment, which mimics physiological conditions. Such simulations for this compound would involve calculating the trajectory of atoms over time, governed by a force field that approximates quantum mechanical interactions.

This analysis reveals the conformational landscape of the molecule. The flexible propanamide backbone allows for a range of shapes, or conformers, to exist in equilibrium. The presence of the 3-chlorophenyl group introduces specific steric and electronic influences that shape this landscape. By analyzing the simulation, researchers can identify the most populated conformational clusters, their relative energies, and the transition rates between them. This provides a detailed picture of the molecule's flexibility and the predominant shapes it adopts in solution, which is critical for understanding how it fits into a receptor's binding pocket.

Assessment of Ligand-Receptor Complex Stability Over Time

Once a potential biological target, such as an enzyme or receptor, is identified, MD simulations are used to assess the stability of the ligand-receptor complex. After docking the compound into the active site of the receptor, a long-duration MD simulation is performed on the entire complex.

Key metrics are monitored to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are tracked over the simulation time. A stable, low-fluctuation RMSD for the ligand indicates it remains securely in the binding pocket.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and receptor are analyzed. Persistent hydrogen bonds, for example, involving the amino and amide groups of the compound, are strong indicators of a stable and specific interaction.

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of the affinity between the compound and its target.

These stability assessments are fundamental to confirming a proposed mechanism of action and validating the compound as a viable candidate for further development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the numerical representation of molecular structures using molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of analogs based on this compound, a wide array of descriptors would be calculated from their 2D and 3D structures. The selection of descriptors is critical and often includes several categories. researchgate.net

A predictive QSAR model might find that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (TPSA) are significantly correlated with the inhibitory activity of a series of compounds. researchgate.net For the parent compound, predicted descriptors are available, such as an XlogP3 value of 0.3. uni.lu

Interactive Table: Common Molecular Descriptors in QSAR

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment | Describes a molecule's reactivity, ability to accept electrons, and polarity. |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Wiener Index | Relates to the size, shape, and bulk of the molecule, influencing how it fits in a binding site. |

| Thermodynamic | Hydration Energy (HE), LogP (lipophilicity) | Indicates how the molecule distributes between water and lipid phases, affecting absorption and distribution. |

| Surface Properties | Topological Polar Surface Area (TPSA) | Correlates with transport properties, such as crossing the blood-brain barrier or cell membranes. |

Development of Predictive Models for Biological Activity

With a dataset of compounds and their calculated descriptors, statistical methods are used to build the QSAR model. The goal is to create an equation where biological activity is a function of one or more molecular descriptors.

Commonly used methods include:

Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation.

Artificial Neural Networks (ANN): A more complex, non-linear method that can capture intricate relationships between structure and activity. nih.gov

A typical QSAR model is presented as an equation, for instance: Biological Activity = c1 * (Descriptor A) + c2 * (Descriptor B) + ... + constant

The statistical quality and predictive power of the model are validated using several metrics. A robust QSAR model is generally considered predictive if the values for R² (coefficient of determination), Q² (cross-validated R²), and R²pred (R² for an external test set) are above certain thresholds, typically >0.6, >0.6, and >0.5, respectively. nih.gov Such validated models are invaluable for prioritizing the synthesis of new compounds and efficiently guiding drug discovery efforts. nih.gov

Preclinical and in Vitro Pharmacological Investigations of 3 Amino N 3 Chlorophenyl Propanamide and Its Analogs

Assays for Cytotoxic and Antiproliferative Activities in Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, U-87, MDA-MB-231)

The cytotoxic and antiproliferative potential of 3-amino-N-(3-chlorophenyl)propanamide and its analogs has been evaluated against a panel of human cancer cell lines. While data on the parent compound is limited, studies on its structural analogs provide insights into their potential anticancer activities.

Research on α-amino amide analogs has demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown activity against MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines. Similarly, a related compound, 3-amino-1-(3-chlorophenyl)propan-1-ol, has exhibited anticancer properties against MCF-7 cells, indicating that the chlorophenyl group may contribute to this activity.

Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been assessed for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. In general, these compounds were found to be more cytotoxic against the U-87 cell line compared to the MDA-MB-231 cell line. Specifically, compounds containing a bulky naphthalene (B1677914) moiety demonstrated notable activity against the MDA-MB-231 cell line, reducing cell viability significantly. bpsbioscience.com

Table 1: Cytotoxic Activity of this compound Analogs

| Analog | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| α-Amino amide analogs | MCF-7, HCT-116 | Cytotoxic | |

| 3-Amino-1-(3-chlorophenyl)propan-1-ol | MCF-7 | Anticancer properties | |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 | More cytotoxic than against MDA-MB-231 | |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | MDA-MB-231 | Significant reduction in cell viability | bpsbioscience.com |

Evaluation of Antimicrobial Spectrum and Potency (e.g., Antibacterial, Antifungal)

The antimicrobial properties of propanamide derivatives have been investigated to address the growing concern of antibiotic resistance. Studies on N-phenylpropanamide and related structures have revealed potential antibacterial and antifungal activities.

For example, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria. molport.com In a related study, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives also showed good activity against Gram-positive bacterial strains. molport.com This suggests that the substituted phenylamide moiety might be a key pharmacophore for antibacterial action.

In the realm of antifungal research, studies on N-phenylpiperazine derivatives, which share some structural similarities, have shown inhibitory activity against various fungal pathogens. nih.gov While direct antimicrobial data for this compound is scarce, the findings for these related compounds suggest that this class of molecules warrants further investigation for potential antimicrobial applications.

Table 2: Antimicrobial Activity of Propanamide Analogs

| Analog Class | Organism Type | Activity | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active | molport.com |

| N-(2-chlorophenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Good activity | molport.com |

| N-Phenylpiperazine derivatives | Fungi | Inhibitory activity | nih.gov |

Assessment of Anticonvulsant Properties (e.g., Maximal Electroshock, Subcutaneous Pentylenetetrazole Seizure Tests)

The potential of propanamide derivatives as anticonvulsant agents has been explored in preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening methods to evaluate anticonvulsant activity.

Studies on p-chlorophenyl substituted arylsemicarbazones have shown that many of these compounds provide significant protection against seizures induced by MES. nih.gov This indicates that the p-chlorophenyl group can be a favorable substituent for anticonvulsant activity in this chemical class. Furthermore, research on other propanamide derivatives has demonstrated potent activity in the MES seizure model in mice. nih.gov

The scPTZ test is another crucial model for identifying compounds that can raise the seizure threshold. While specific data for this compound in the scPTZ test is not available, this test is widely used to evaluate antiepileptic drugs. nih.gov It typically involves administering the test compound before a subcutaneous injection of pentylenetetrazole and observing for the onset of seizures. nih.gov The ability of a compound to delay or prevent seizures in this model suggests a potential mechanism of action involving the GABAergic system or T-type calcium channels.

Table 3: Anticonvulsant Activity of Propanamide Analogs

| Analog Class | Test Model | Activity | Reference |

|---|---|---|---|

| p-Chlorophenyl substituted arylsemicarbazones | Maximal Electroshock (MES) | Significant protection | nih.gov |

| ((Benzyloxy)benzyl)propanamide derivatives | Maximal Electroshock (MES) | Potent activity | nih.gov |

Antioxidant Activity Assessment (e.g., DPPH radical scavenging)

The antioxidant potential of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Several studies have investigated the antioxidant properties of analogs of this compound.

For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were screened for their antioxidant activity using the DPPH method. Some of these compounds exhibited antioxidant activity that was reportedly higher than that of the well-known antioxidant, ascorbic acid. bpsbioscience.com Another study on 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(substituted) acetamides also examined their free radical scavenging properties through interaction with the DPPH free radical, with the compounds showing significant effects. These findings suggest that the propanamide backbone, when appropriately substituted, can contribute to antioxidant activity.

Table 4: Antioxidant Activity of Propanamide Analogs

| Analog Class | Assay | Activity | Reference |

|---|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | DPPH radical scavenging | Higher than ascorbic acid for some derivatives | bpsbioscience.com |

| 2-[2-(4-Chlorophenyl) benzimidazole-1-yl]-N-(substituted) acetamides | DPPH radical scavenging | Significant effects |

Specific Target Engagement Studies and Biochemical Assays (e.g., Enzyme Inhibition Assays, Receptor Binding Assays)

To elucidate the mechanism of action, specific target engagement studies are crucial. For this compound and its analogs, research has pointed towards potential interactions with various enzymes and receptors.

Enzyme Inhibition: The propanamide scaffold has been explored for its enzyme inhibitory potential. For example, some propanamide-sulfonamide based drug conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2 (COX-2). Additionally, the structurally related compound 3-aminobenzamide (B1265367) is a known inhibitor of poly(ADP-ribose) polymerase (PARP). bpsbioscience.com While not directly studying the title compound, these findings suggest that derivatives of this compound could be designed to target specific enzymes.

Receptor Binding: In the context of receptor binding, a study on 3-amino-3-phenylpropionamide derivatives, which are close structural analogs, revealed that these compounds exhibit high affinity for the mu-opioid receptor. This suggests a potential for this class of compounds to modulate the opioid system. The presence of the amino and propanamide groups likely plays a role in the interaction with the receptor binding site.

Table 5: Target Engagement of Propanamide Analogs

| Analog Class | Target | Assay Type | Finding | Reference |

|---|---|---|---|---|

| Propanamide-sulfonamide conjugates | Urease, COX-2 | Enzyme Inhibition Assay | Dual inhibition | |

| 3-Aminobenzamide | PARP | Enzyme Inhibition Assay | Inhibition | bpsbioscience.com |

| 3-Amino-3-phenylpropionamide derivatives | Mu-opioid receptor | Receptor Binding Assay | High affinity |

Future Directions and Translational Research Perspectives for Propanamide Based Compounds

Rational Design of Next-Generation Propanamide Derivatives with Enhanced Specificity

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. For propanamide derivatives, the goal is to create next-generation compounds with heightened specificity towards their biological targets, thereby minimizing off-target effects and improving the therapeutic index. This approach involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their targets.

A key strategy in this endeavor is the modification of the propanamide scaffold. By strategically adding or altering functional groups on the core structure, researchers can fine-tune the compound's binding affinity and selectivity. For instance, the synthesis of a series of 1,3,4-oxadiazole (B1194373) compounds containing a phenylalanine amino acid was achieved through a multi-step process, with their structures confirmed by various spectroscopic methods. nih.gov Similarly, a molecular hybridization approach has been used to combine quinoline (B57606) and thiosemicarbazone pharmacophores into a single unit. nih.gov

Molecular docking studies are instrumental in this process, allowing for the virtual screening of large libraries of compounds and predicting their binding modes. For example, research on novel PPAR-γ agonists involved the virtual screening of 37 molecules to explore their binding affinity and conformations within the receptor's ligand-binding domain. nih.gov This computational pre-assessment helps prioritize candidates for synthesis and biological testing, streamlining the discovery pipeline.

Interactive Table: Examples of Rationally Designed Propanamide Derivatives and their Rationale

| Derivative Class | Design Rationale | Key Methodologies | Potential Advantage |

|---|---|---|---|

| Spirooxindole derivatives | Combination of spirooxindole and benzimidazole (B57391) scaffolds to target MDM2. rug.nl | [3+2] cycloaddition reaction, biochemical assays, in silico molecular docking. rug.nl | Enhanced anti-cancer activity with high regio- and diastereoselectivity. nih.govrug.nl |

| Pyridylpyrazole derivatives | Inhibition of lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production. nih.gov | Multi-step synthesis, evaluation in RAW264.7 macrophages. nih.gov | Potent anti-inflammatory effects. nih.gov |

Exploration of Novel Therapeutic Areas and Neglected Disease Targets

The therapeutic potential of propanamide-based compounds extends beyond their initially identified applications. A significant area of future research lies in exploring their efficacy in novel therapeutic areas and against neglected disease targets. This exploration is driven by the understanding that a single molecular scaffold can often be adapted to interact with multiple biological targets, a concept known as polypharmacology.

Natural products have historically been a rich source of novel compound classes and continue to inspire the discovery of new drugs. nih.gov The unique chemical diversity of natural products, pre-validated by nature for biological activity, offers a fertile ground for identifying new therapeutic leads. nih.gov Investigating the vast and underexplored chemical space of natural products may reveal novel propanamide-like structures with unexpected biological activities. nih.gov

Furthermore, the National Center for Advancing Translational Sciences (NCATS) is actively involved in facilitating the preclinical development of promising compounds, including those for pain, opioid misuse, and addiction. nih.gov Through collaborative resources such as compound libraries, high-throughput screening, and medicinal chemistry, researchers can advance the development of new drug candidates for first-in-human studies. nih.gov

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

The integration of advanced computational methods has revolutionized the drug discovery process, offering powerful tools to accelerate the identification and optimization of lead compounds. frontiersin.orgresearchgate.net These in-silico techniques are particularly valuable for propanamide-based drug discovery, enabling a more efficient and targeted approach. frontiersin.org

Computational tools are employed at various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov Virtual screening, for example, allows for the rapid computational assessment of large chemical libraries to identify molecules with a high probability of binding to a specific target. frontiersin.org This is often followed by more detailed molecular docking and molecular dynamics simulations to predict the binding affinity and stability of the ligand-receptor complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another critical computational tool. By correlating the chemical structure of compounds with their biological activity, QSAR models can predict the potency of new, unsynthesized derivatives, guiding the design of more effective drugs. nih.gov Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models helps in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. frontiersin.org The use of computational chemistry platforms can significantly speed up drug discovery, and the flexibility of cloud computing resources further enhances these efforts. youtube.com

Development of Multi-Targeting Agents for Complex Pathologies

Complex diseases, such as cancer and neurodegenerative disorders, are often characterized by the dysregulation of multiple biological pathways. This complexity presents a significant challenge for traditional single-target drugs. An emerging and promising strategy is the development of multi-targeting agents, single molecules designed to interact with multiple, specific targets simultaneously. nih.gov

The propanamide scaffold is well-suited for the design of such multi-target drugs. By incorporating different pharmacophores—the specific parts of a molecule responsible for its biological activity—into a single propanamide-based structure, researchers can create compounds that modulate multiple disease-related targets. This approach can lead to enhanced therapeutic efficacy and a reduced risk of drug resistance. nih.gov

A notable example is the development of propanamide-sulfonamide drug conjugates designed as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes implicated in various pathological disorders. nih.gov This multi-target approach has shown promise in developing novel pharmacological agents. nih.gov The integration of diverse scientific disciplines is crucial for a deeper understanding of complex diseases and for driving the development of more effective treatments. nih.gov The exploration and development of multi-targeting agents have consistently demonstrated improved therapeutic outcomes by modulating multiple pathways at the same time, which can lead to better efficacy and fewer side effects. nih.gov

Q & A

How can the synthesis of 3-amino-N-(3-chlorophenyl)propanamide be optimized for high yield and purity in academic research?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between 3-chloroaniline and activated propanamide derivatives. Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during amine activation (e.g., using DCC or EDC coupling agents) minimizes side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 0–5°C | Reduces hydrolysis by 30% |

| Molar Ratio (Amine:Acid) | 1:1.1 | Maximizes conversion (yield >85%) |

| Purification Method | Column Chromatography | Purity >95% |

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies structural features:

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns (retention time ~6.2 min in acetonitrile/water) .

How does this compound interact with biological targets, and what assays validate its activity?

Answer:

The compound’s amide and chlorophenyl groups enable interactions with enzymes/receptors:

- Enzyme inhibition : Competes with β-alanyl substrates in aminopeptidase assays (IC₅₀ <30 µM for Pseudomonas aeruginosa β-Ala-AP) .

- Anti-inflammatory activity : Reduces TNF-α levels in RAW 264.7 macrophages (ELISA validation; 40% inhibition at 50 µM) .

- Antimicrobial screening : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:

- Standardize assays : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) and growth media (Mueller-Hinton broth) .

- Control for analogs : Confirm identity via LC-MS to rule out impurities (e.g., 3-amino-N-(4-chlorophenyl)propanamide) .

- Statistical validation : Apply ANOVA/T-tests to compare datasets (e.g., F-test variance analysis for enzyme kinetics) .

What mechanistic insights explain the compound’s selectivity for bacterial enzymes over mammalian counterparts?

Answer:

Molecular docking studies suggest:

- Hydrophobic binding pockets : The 3-chlorophenyl group fits into bacterial β-Ala-AP pockets (binding energy −8.2 kcal/mol) but clashes with mammalian enzyme steric barriers .

- Hydrogen bonding : Amide NH forms stable interactions with bacterial catalytic residues (e.g., Glu-143 in P. aeruginosa) absent in human analogs .

How does the hydrochloride salt form influence solubility and stability in pharmacological studies?

Answer:

- Solubility : Hydrochloride salt increases aqueous solubility by 5-fold (25 mg/mL vs. 5 mg/mL for free base) due to ionic dissociation .

- Stability : pH-dependent degradation (t₁/₂ >48 hrs at pH 7.4 vs. t₁/₂ 12 hrs at pH 2.0) .

Recommendation : Use phosphate-buffered saline (pH 7.4) for in vitro assays to maintain stability .

What structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

Answer:

- Electron-withdrawing groups : Substituting Cl with CF₃ (e.g., 3-trifluoromethyl analog) improves enzyme inhibition (IC₅₀ reduced by 50%) .

- Side-chain elongation : Adding a hydroxypropyl group (e.g., 3-amino-N-(3-hydroxypropyl)propanamide) enhances anti-inflammatory activity (TNF-α inhibition >60%) .

How can X-ray crystallography elucidate the compound’s binding mode with target proteins?

Answer:

- Co-crystallization : Soak β-Ala-AP crystals with 10 mM compound in reservoir solution (20% PEG 8000, 0.1 M Tris-HCl pH 8.5) .

- Data collection : Resolve structures at 1.8 Å resolution (synchrotron radiation) to visualize chlorophenyl-amide interactions .

What computational methods predict the compound’s ADMET properties?

Answer:

- QSAR models : Use SwissADME to predict moderate blood-brain barrier permeability (logBB −1.2) and CYP3A4 inhibition risk .

- Molecular dynamics : Simulate plasma protein binding (>90% albumin affinity) over 100 ns trajectories .

How does the compound’s reactivity in nucleophilic substitution compare to analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.